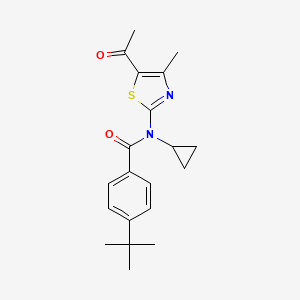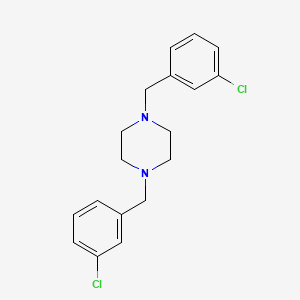
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acétyl-4-méthyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide est un composé organique synthétique caractérisé par ses motifs thiazole et benzamide uniques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(5-acétyl-4-méthyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide implique généralement plusieurs étapes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse du thiazole de Hantzsch, qui implique la condensation d’α-halocétones avec des thioamides.
Acétylation : L’intermédiaire thiazole est ensuite acétylé en utilisant de l’anhydride acétique dans le
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE can be compared with other thiazole derivatives and benzamide compounds. Similar compounds include:
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)BENZAMIDE: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-METHYLBENZAMIDE: Contains a methyl group instead of a cyclopropyl group, which may influence its reactivity and interactions with molecular targets.
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-PHENYLBENZAMIDE: Contains a phenyl group, which may enhance its stability and binding affinity to certain targets.
The uniqueness of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-(TERT-BUTYL)-N-CYCLOPROPYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H24N2O2S |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butyl-N-cyclopropylbenzamide |
InChI |
InChI=1S/C20H24N2O2S/c1-12-17(13(2)23)25-19(21-12)22(16-10-11-16)18(24)14-6-8-15(9-7-14)20(3,4)5/h6-9,16H,10-11H2,1-5H3 |
Clé InChI |
MIBFGAOKHKRCBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950223.png)
![2-(4-chlorobenzyl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazole](/img/structure/B10950233.png)
![4-chloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10950237.png)
![Ethyl 7-(difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10950238.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10950245.png)
![6-(2,4-difluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10950249.png)
![5-[(4-iodophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10950259.png)
![N-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)furan-2-carboxamide](/img/structure/B10950265.png)
![1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950272.png)
![ethyl 7-(difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10950279.png)
![4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10950280.png)

![3-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950285.png)
![2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide](/img/structure/B10950290.png)
